

Long-Term Efficacy of Tafamidis in Transthyretin Amyloidosis: A Comparative Analysis

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Compound of Interest

Compound Name: *Tafamidis*

Cat. No.: *B1682582*

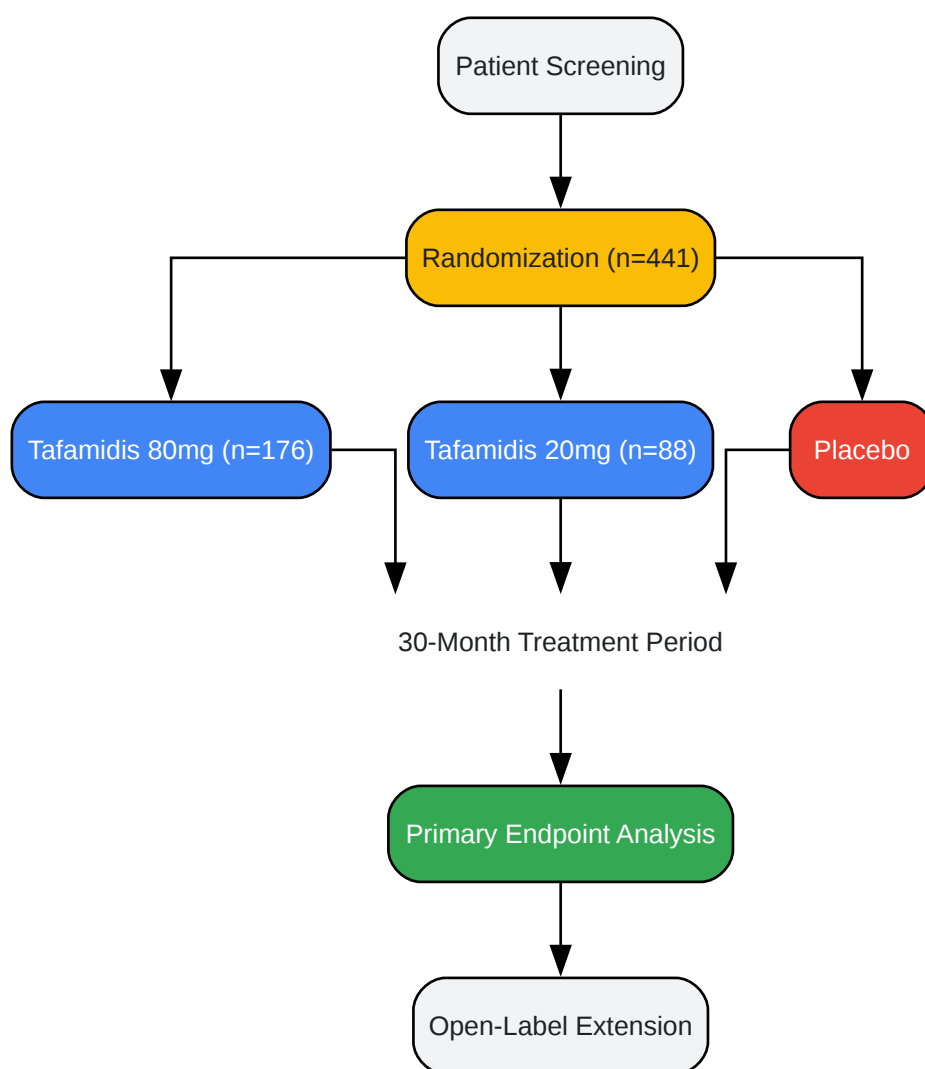
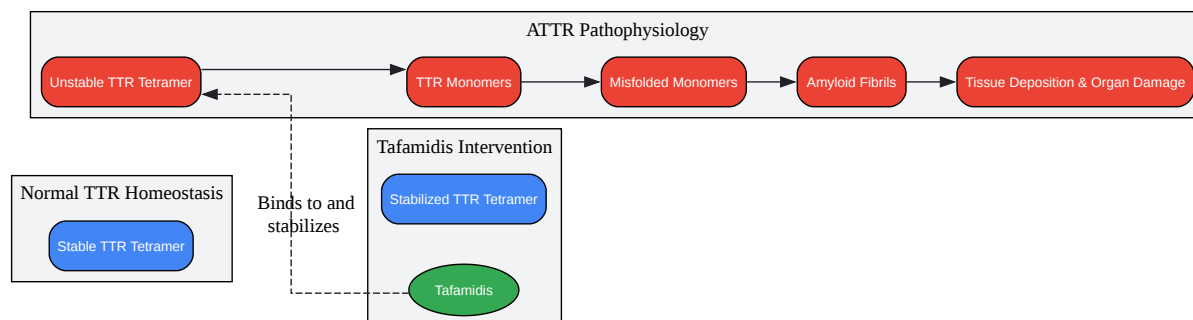
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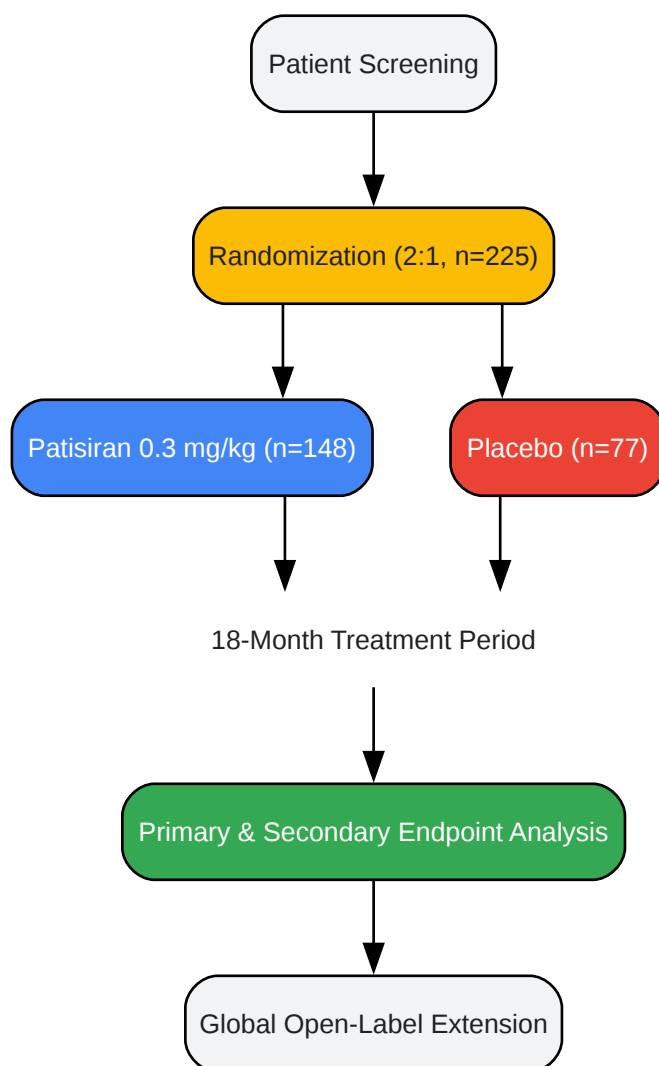
A comprehensive guide for researchers and drug development professionals on the long-term efficacy of **Tafamidis** versus other therapeutic agents in transthyretin amyloidosis (ATTR), supported by experimental data and detailed trial methodologies.

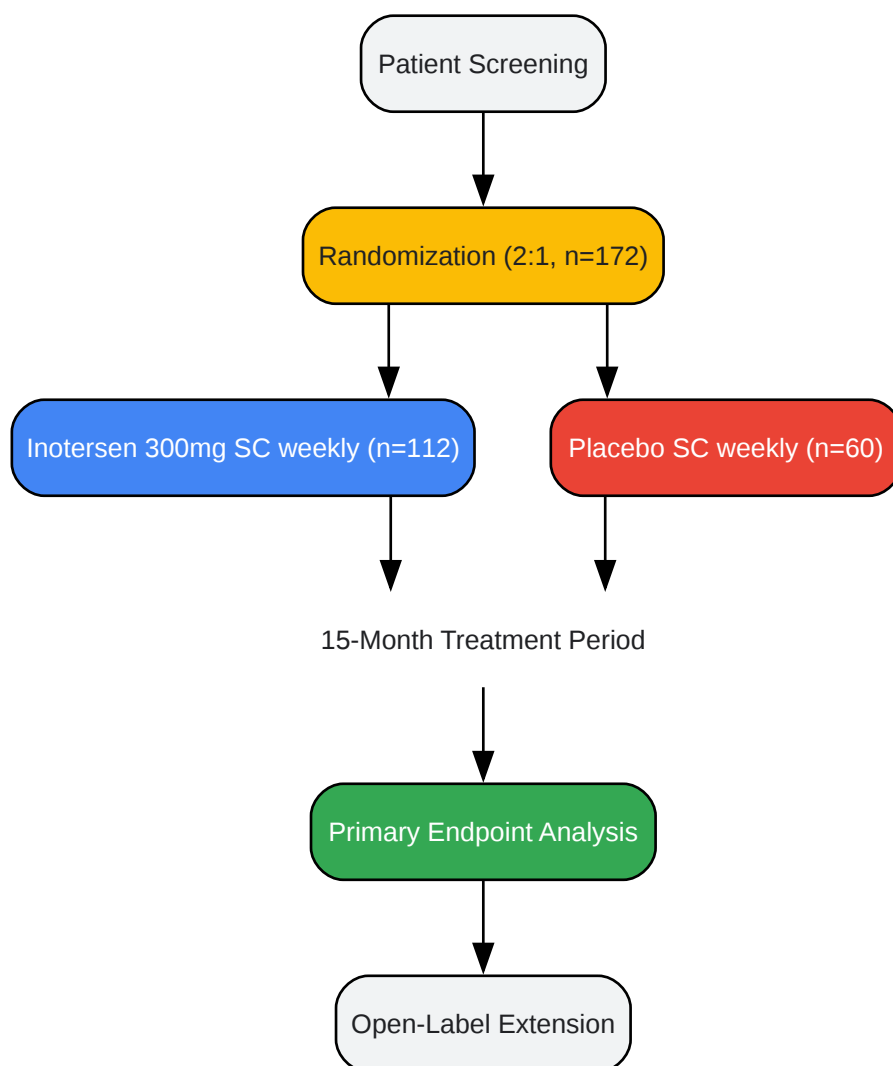
Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the misfolding and aggregation of transthyretin (TTR) protein, leading to amyloid fibril deposition in various organs, most notably the heart and peripheral nerves.[1] This guide provides a detailed comparison of the long-term efficacy of **Tafamidis**, a TTR stabilizer, with other approved treatments for ATTR, including the small interfering RNA (siRNA) therapeutic Patisiran and the antisense oligonucleotide (ASO) Inotersen.

Mechanism of Action: Stabilizing Transthyretin

Tafamidis acts as a kinetic stabilizer of the TTR protein.[2][3] Under normal conditions, TTR exists as a tetramer. In ATTR, genetic mutations or age-related changes can destabilize this tetramer, causing it to dissociate into monomers. These monomers can then misfold and aggregate into amyloid fibrils.[3][4][5] **Tafamidis** binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its structure and preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade.[3][4]







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